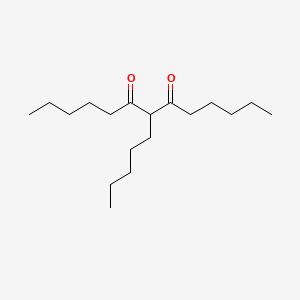

7-Pentyltridecane-6,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

58009-07-7 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

7-pentyltridecane-6,8-dione |

InChI |

InChI=1S/C18H34O2/c1-4-7-10-13-16(17(19)14-11-8-5-2)18(20)15-12-9-6-3/h16H,4-15H2,1-3H3 |

InChI Key |

WQEGAMHURBFZFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=O)CCCCC)C(=O)CCCCC |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of 7 Pentyltridecane 6,8 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including 7-Pentyltridecane-6,8-dione. It provides critical insights into the molecular framework, electronic environment of nuclei, and dynamic processes such as tautomerism.

The ¹H NMR spectrum of β-diketones like this compound is characterized by the presence of signals corresponding to both the keto and enol tautomers. nih.govnanalysis.com The equilibrium between these two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. nih.gov In solution, long-chain β-diketones predominantly exist in the enolic form, which is stabilized by a strong intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring.

For a closely related long-chain β-diketone, hentriacontan-14,16-dione, the ¹H NMR spectrum in CDCl₃ shows characteristic signals that can be extrapolated to this compound. rsc.org The most notable signal is that of the enolic proton, which typically appears as a broad singlet in the downfield region (around 15-17 ppm) due to strong intramolecular hydrogen bonding. The vinylic proton of the enol form gives rise to a singlet around 5.5-6.0 ppm. The methylene (B1212753) protons adjacent to the carbonyl groups (α-protons) in the keto form would appear around 3.5 ppm, while in the enol form, the α-protons are shifted downfield to around 2.2-2.5 ppm. The long alkyl chains (pentyl and heptyl groups in this compound) would produce a large, complex multiplet in the upfield region (around 1.2-1.6 ppm) and terminal methyl groups would appear as triplets around 0.9 ppm.

The ratio of the keto to enol form can be determined by integrating the characteristic signals of each tautomer. nanalysis.com For instance, the ratio of the integral of the α-methylene protons of the keto form to the vinylic proton of the enol form would provide a quantitative measure of the equilibrium.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (based on data for hentriacontan-14,16-dione in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Tautomer |

| Enolic OH | ~16.0 | br s | Enol |

| Vinylic CH | ~5.5 | s | Enol |

| α-CH₂ (next to C=O) | ~2.2 | t | Enol |

| α-CH₂ (next to C=O) | ~3.5 | s | Keto |

| Other CH₂ in alkyl chains | 1.2-1.6 | m | Both |

| Terminal CH₃ | ~0.9 | t | Both |

Data inferred from analogous compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. As with ¹H NMR, signals for both keto and enol tautomers can be observed. The carbonyl carbons of the keto form are typically found in the region of 200-210 ppm. libretexts.org In the enol form, the carbonyl carbon and the enolic carbon (C=C-OH) resonate at different chemical shifts, typically around 190 ppm and 100 ppm, respectively. rsc.org

The carbons of the long alkyl chains produce a series of signals in the aliphatic region (14-40 ppm). libretexts.orgpressbooks.pub The terminal methyl carbons are the most shielded, appearing at approximately 14 ppm. The methylene carbons adjacent to the carbonyl groups (α-carbons) are deshielded and appear further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on data for hentriacontan-14,16-dione in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Tautomer |

| C=O (keto form) | ~205 | Keto |

| C=O (enol form) | ~193 | Enol |

| C-OH (enol form) | ~100 | Enol |

| α-CH₂ (next to C=O) | ~45 | Both |

| Other CH₂ in alkyl chains | 22-32 | Both |

| Terminal CH₃ | ~14 | Both |

Data inferred from analogous compounds. rsc.org

Isotope effects on NMR chemical shifts are a powerful tool for studying subtle structural and dynamic features, such as tautomeric equilibria and hydrogen bonding in β-diketones. nih.govmdpi.com

Deuteration Effects: The substitution of the enolic proton with deuterium (B1214612) can lead to a measurable change in the ¹³C chemical shifts of nearby carbons. This is known as the deuterium isotope effect (DIE). mdpi.com The magnitude and sign of the DIE can provide information about the position of the tautomeric equilibrium. mdpi.com In asymmetric β-diketones, deuteration can perturb the equilibrium between the two possible enol forms. nih.gov A significant DIE on a carbonyl carbon is indicative of it being involved in the hydrogen-bonded enol ring. The intrinsic isotope effect for a strong hydrogen bond is typically around 0.5 ppm. nih.gov

¹⁸O Isotope Effects: The substitution of ¹⁶O with ¹⁸O in the carbonyl groups can also induce small but measurable upfield shifts in the ¹³C NMR signals of the carbonyl carbons. nih.gov The magnitude of this one-bond isotope effect (¹Δ¹³C(¹⁸O)) can be correlated with the bond order of the C=O bond. In a tautomeric system, this can help to distinguish between the keto and enol forms and to probe the nature of the intramolecular hydrogen bond.

While specific isotope effect data for this compound are not available, studies on other β-dicarbonyl compounds have shown that these effects are invaluable for a deeper understanding of their structure and dynamics. iaea.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for both the keto and enol forms. spcmc.ac.in

The keto form would exhibit a strong C=O stretching vibration in the range of 1700-1725 cm⁻¹. orgchemboulder.com Due to the interaction between the two carbonyl groups, this band might appear as a doublet. spcmc.ac.in

The enol form is characterized by a broad O-H stretching band in the region of 2500-3200 cm⁻¹, which is indicative of a strong intramolecular hydrogen bond. spcmc.ac.in Additionally, a strong C=O stretching vibration, shifted to a lower frequency due to conjugation and hydrogen bonding, would appear around 1600-1640 cm⁻¹. A C=C stretching vibration for the enol form is also expected in this region. The long alkyl chains will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

The IR spectrum of hentriacontan-14,16-dione shows a broad band for the hydrogen-bonded O-H group, as well as strong absorptions for the C-H stretching of the alkyl chains and the conjugated carbonyl group of the enol form. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Tautomer |

| O-H stretch (H-bonded) | 2500-3200 | Broad, Medium | Enol |

| C-H stretch (alkyl) | 2850-2960 | Strong | Both |

| C=O stretch (keto) | 1700-1725 | Strong | Keto |

| C=O stretch (enol, H-bonded) | 1600-1640 | Strong | Enol |

| C=C stretch (enol) | ~1600 | Medium | Enol |

| C-H bend (alkyl) | ~1465, ~1375 | Medium | Both |

Data inferred from general knowledge of β-diketones and spectra of analogous compounds. rsc.orgspcmc.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For non-conjugated β-diketones like this compound, the absorption is primarily due to n→π* and π→π* transitions of the carbonyl and enol moieties. spcmc.ac.in

The keto form typically shows a weak absorption band corresponding to the n→π* transition around 270-290 nm. rsc.org The enol form, with its conjugated system, exhibits a strong π→π* transition at a longer wavelength, usually between 240-280 nm in non-polar solvents. spcmc.ac.insemanticscholar.org

The position and intensity of the absorption bands are highly sensitive to the solvent polarity, which affects the keto-enol equilibrium. rsc.org In polar, protic solvents, the equilibrium shifts towards the more polar keto form, leading to a decrease in the intensity of the enol's π→π* absorption band. spcmc.ac.in Conversely, in non-polar solvents, the enol form is favored, resulting in a stronger absorption band for the enol.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound, the expected molecular weight is 282.48 g/mol . Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the molecular ion peak ([M]⁺) at m/z 282.

The fragmentation of long-chain β-diketones is influenced by the presence of the two carbonyl groups and the nature of the tautomer (keto or enol) in the gas phase. researchgate.net Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu For this compound, this would lead to the loss of alkyl radicals (e.g., C₅H₁₁· or C₄H₉· from the pentyl side, and C₅H₁₁· or C₆H₁₃· from the other side of the dione).

Another important fragmentation is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by the cleavage of the α,β-bond. This would result in the elimination of a neutral alkene molecule. The fragmentation pattern can be complex and depends on the enol content, with enol forms favoring α-cleavage and loss of an alkyl radical, while diketo forms are more prone to McLafferty rearrangement. researchgate.net A proposed fragmentation scheme for the analogous hentriacontan-14,16-dione suggests that α-cleavages are the predominant fragmentation pathways. lupinepublishers.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 282 | [C₁₈H₃₄O₂]⁺ | Molecular Ion |

| 211 | [M - C₅H₁₁]⁺ | α-cleavage (loss of pentyl radical) |

| 197 | [M - C₆H₁₃]⁺ | α-cleavage (loss of hexyl radical) |

| 155 | [C₉H₁₅O₂]⁺ | Cleavage between the carbonyls |

| 141 | [C₈H₁₃O₂]⁺ | Cleavage between the carbonyls |

Data inferred from the molecular structure and general fragmentation patterns of long-chain β-diketones.

Comprehensive Spectroscopic Correlation for Definitive Structure Assignment

The definitive structural assignment of this compound is achieved through a comprehensive analysis of its spectroscopic data. The interplay between Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides unambiguous evidence for the molecular formula, functional groups, and the specific arrangement of atoms within the molecule. Like many β-diketones, this compound can exist in equilibrium between its diketo and enol tautomers. This tautomerism significantly influences its spectroscopic signatures. The following sections detail the correlation of data from each spectroscopic method to confirm the structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information regarding the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ that confirms its molecular formula, C₁₈H₃₄O₂.

Molecular Ion Peak: The expected molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 282.47. High-resolution mass spectrometry would further confirm the elemental composition of C₁₈H₃₄O₂.

Fragmentation Pattern: The fragmentation of this compound is dictated by the presence of the carbonyl groups and the long alkyl chains. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups is a characteristic fragmentation for ketones. This would lead to the loss of alkyl radicals. For instance, the loss of a pentyl radical (•C₅H₁₁) would result in a fragment ion at m/z 211, and the loss of a hexyl radical (•C₆H₁₃) would produce a fragment at m/z 197.

McLafferty Rearrangement: This is a prominent rearrangement for ketones possessing gamma-hydrogens. A six-membered transition state involving the transfer of a hydrogen atom to the carbonyl oxygen results in the cleavage of the β-bond and the elimination of a neutral alkene. This can occur on either side of the dione (B5365651) moiety, leading to characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 282 | [C₁₈H₃₄O₂]⁺ | Molecular Ion |

| 211 | [M - C₅H₁₁]⁺ | Alpha-cleavage |

| 197 | [M - C₆H₁₃]⁺ | Alpha-cleavage |

| 156 | [C₉H₁₆O₂]⁺ | McLafferty Rearrangement |

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the β-dione functional group and its tautomeric state. The spectrum is characterized by strong absorptions in the carbonyl region.

Keto Form: The diketo tautomer would exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1725 cm⁻¹.

Enol Form: The enol tautomer, stabilized by intramolecular hydrogen bonding, shows characteristic shifts. The C=O stretching vibration appears at a lower frequency, around 1640-1680 cm⁻¹. A broad absorption band for the enolic O-H stretch is expected in the region of 2500-3200 cm⁻¹, and a C=C stretching vibration appears near 1580-1620 cm⁻¹.

C-H Vibrations: Strong bands corresponding to the stretching of sp³ C-H bonds in the pentyl and hexyl chains are observed in the 2850-2960 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

|---|---|---|

| 2850-2960 | Strong | C-H (sp³) Stretching |

| 1705-1725 | Strong | C=O Stretching (Keto form) |

| 1640-1680 | Strong | C=O Stretching (Enol form) |

| 1580-1620 | Medium | C=C Stretching (Enol form) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The keto-enol tautomerism is readily observable in NMR spectra.

The ¹H NMR spectrum will show distinct signals for the protons in the alkyl chains and for the unique protons associated with the dione and enol forms.

Enolic Proton: A highly characteristic, deshielded singlet for the enolic hydroxyl proton is expected to appear far downfield, typically between 15.0 and 17.0 ppm.

Vinylic Proton: In the enol form, the proton on the C=C double bond (=CH) would appear as a singlet around 5.5-6.0 ppm.

Methine Proton: In the keto form, the proton at C7, flanked by the two carbonyls, would appear as a triplet around 3.5-4.0 ppm.

Alkyl Protons: The protons of the pentyl and hexyl chains will appear as overlapping multiplets in the upfield region (0.8-2.5 ppm). The terminal methyl groups (CH₃) will appear as triplets around 0.9 ppm. The α-methylene protons (CH₂ adjacent to the carbonyls) will be the most deshielded of the alkyl protons, appearing around 2.2-2.5 ppm.

Table 3: Predicted ¹H NMR Chemical Shift Data for this compound (Enol Form)

| Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 16.0 | Singlet | 1H | Enolic OH |

| 5.8 | Singlet | 1H | Vinylic H (C7) |

| 2.3 | Triplet | 4H | α-CH₂ (C5, C9) |

| 1.2-1.6 | Multiplet | 18H | Other CH₂ |

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The presence of two distinct sets of signals for the keto and enol forms can often be observed.

Carbonyl Carbons: In the keto form, the carbonyl carbons (C6, C8) would resonate significantly downfield, around 200-205 ppm. In the enol form, these carbons are more shielded and appear around 190-195 ppm.

Enolic Carbons: The carbons of the C=C bond in the enol form (C6, C7, C8) would show characteristic shifts, with C6 and C8 around 190-195 ppm and C7 appearing near 100 ppm.

Alkyl Carbons: The carbons of the pentyl and hexyl chains would appear in the upfield region of the spectrum, from approximately 14 ppm to 45 ppm. The α-carbons (C5, C9) would be the most deshielded among the alkyl carbons due to the proximity of the carbonyl groups.

Table 4: Predicted ¹³C NMR Chemical Shift Data for this compound (Enol Form)

| Chemical Shift (ppm) (Predicted) | Assignment |

|---|---|

| 192.5 | C6, C8 |

| 100.2 | C7 |

| 43.1 | C5, C9 |

| 22.5-31.7 | Other CH₂ |

By integrating the data from MS, IR, ¹H NMR, and ¹³C NMR, a complete and unambiguous structural assignment of this compound is achieved, confirming its molecular structure and illustrating the characteristic keto-enol tautomerism inherent to β-dicarbonyl compounds.

Reactivity and Derivative Chemistry of 7 Pentyltridecane 6,8 Dione

Acidic Properties and Enolate Formation

A defining characteristic of β-dicarbonyl compounds like 7-Pentyltridecane-6,8-dione is the heightened acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). These α-hydrogens are significantly more acidic than those adjacent to a single carbonyl group. uobabylon.edu.iq The pKa values for such protons are typically in the range of 9-11, making them much more acidic than the α-hydrogens of simple ketones, which have pKa values around 19-20. uobabylon.edu.iqlibretexts.org

This increased acidity is due to the stability of the conjugate base, an enolate ion, that forms upon deprotonation. brainly.comfiveable.me The negative charge on the α-carbon is effectively delocalized through resonance onto both of the adjacent oxygen atoms. libretexts.org This delocalization spreads the negative charge over three atoms (O-C-C-C-O), creating a highly stable, resonance-stabilized anion. libretexts.orgbrainly.com

The formation of this stable enolate is a critical first step in many of the reactions that β-dicarbonyls undergo. nih.gov Because of their enhanced acidity, these compounds can be readily deprotonated by relatively mild bases, such as alkoxides (e.g., sodium ethoxide), to quantitatively form the enolate. uobabylon.edu.iqpearson.com This enolate is a potent nucleophile, with the reactivity centered on the α-carbon. pressbooks.pub

| Compound Type | Example | Approximate pKa | Key Feature |

|---|---|---|---|

| β-Diketone | 2,4-Pentanedione | 9 | Highly stabilized enolate conjugate base libretexts.org |

| β-Keto Ester | Ethyl Acetoacetate | 11 | Stabilized enolate libretexts.org |

| Ketone | Acetone | 19 | Less acidic α-hydrogen libretexts.org |

| Ester | Ethyl Acetate | 25 | Weakly acidic α-hydrogen libretexts.org |

| Alcohol | Ethanol | 16 | Acidity based on O-H bond |

Coordination Chemistry of this compound as a Ligand

β-diketones are renowned for their role as ligands in coordination chemistry. researchgate.net Upon deprotonation, the resulting enolate of this compound acts as a bidentate chelating ligand, binding to a metal ion through its two oxygen atoms to form a stable six-membered ring. researchgate.net These ligands are often referred to as β-diketonates.

β-diketonate ligands form stable complexes with a vast array of metal ions across the periodic table, including both transition metals and lanthanides. nih.govnih.gov

Transition Metals: First-row transition metals such as iron (Fe), nickel (Ni), copper (Cu), and zinc (Zn) readily form complexes with β-diketonates. nih.gov These complexes, often with the general formula M(β-diketonate)₂, are typically stable, soluble in organic solvents, and can be volatile. The coordination geometry around the metal center is influenced by the metal's electronic configuration, with square planar and octahedral geometries being common. rsc.org

Lanthanides: Lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺), form highly stable complexes with β-diketonate ligands. researchgate.netbohrium.com Due to the larger size of lanthanide ions, they exhibit higher coordination numbers, commonly 8 or 9. researchgate.netacs.org The resulting complexes often take the form of [Ln(β-diketonate)₃(solvent)₂] or, in the presence of an alkali metal salt, tetrakis-β-diketonate anions like [Ln(β-diketonate)₄]⁻. nih.gov These lanthanide complexes are of significant interest due to their unique luminescent properties, making them useful in materials for organic light-emitting diodes (OLEDs). bohrium.com

A variety of spectroscopic and analytical techniques are employed to characterize metal-β-diketonate complexes and confirm the formation of the chelate ring.

Infrared (IR) Spectroscopy: This technique is used to observe the vibrational frequencies of the C=O and C=C bonds within the chelate ring. Upon coordination to a metal, the stretching frequencies of these bonds shift compared to the free ligand, providing evidence of complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn²⁺), ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the ligand framework in solution. nih.gov The disappearance of the enolic proton signal and shifts in the signals of the α-carbon and methylidene proton are indicative of chelation.

UV-Visible (UV-Vis) Spectroscopy: The formation of metal complexes often results in the appearance of new absorption bands in the UV-Vis spectrum, corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metals.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the mass of the complex and provide information about its composition and stability in solution. nih.gov

| Technique | Information Obtained |

|---|---|

| IR Spectroscopy | Evidence of coordination through shifts in C=O and C=C stretching frequencies ijrbat.in |

| NMR Spectroscopy | Structural information of the ligand in diamagnetic complexes nih.govijrbat.in |

| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer) confirming complex formation researchgate.net |

| X-ray Crystallography | Definitive solid-state structure, bond lengths, and coordination geometry nih.govacs.org |

| Mass Spectrometry | Molecular weight and composition of the complex nih.govijrbat.in |

Nucleophilic Addition Reactions at Carbonyl Centers

While the α-carbon is the primary site of nucleophilic character in the enolate form, the carbonyl carbons of this compound remain electrophilic and are susceptible to nucleophilic attack. This reactivity is characteristic of ketones. youtube.com However, the reactivity of β-diones can be more complex than that of simple ketones.

In the presence of a nucleophile, addition can occur at one of the carbonyl carbons. The reaction is often initiated by the nucleophile attacking the partially positive carbonyl carbon, pushing the pi-electrons onto the oxygen atom to form a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields an alcohol.

However, for β-dicarbonyl compounds, this direct addition can be in competition with reactions at the acidic α-carbon. Furthermore, the enol form of the β-diketone is prevalent and can influence reactivity. libretexts.org Some reactions may proceed via conjugate addition (1,4-addition) if the enone tautomer is involved, where the nucleophile adds to the carbon-carbon double bond. libretexts.orgwikipedia.org

Utility as a Precursor in Organic Transformations

The unique structural and electronic properties of β-dicarbonyl compounds make them valuable starting materials and intermediates in organic synthesis. nih.govijpras.comnih.gov this compound can serve as a building block for the synthesis of more complex molecules, particularly heterocyclic compounds.

The reaction of β-dicarbonyl compounds with bifunctional nucleophiles is a cornerstone of heterocyclic chemistry.

Synthesis of Cyclic Esters and Dilactones

There is no available scientific literature detailing the synthesis of cyclic esters and dilactones specifically from this compound. General methodologies for the synthesis of such compounds from other β-diketones exist, but their applicability and specific outcomes with this compound have not been reported.

Building Blocks for Heterocyclic Scaffolds

Similarly, no studies have been found that specifically utilize this compound as a precursor for the synthesis of heterocyclic scaffolds. While β-diketones are known to be versatile starting materials for a wide range of heterocyclic systems, the specific reactions and resulting products from this compound have not been documented.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be presented.

Computational and Theoretical Studies on 7 Pentyltridecane 6,8 Dione

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) for Tautomer Stability and Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 7-Pentyltridecane-6,8-dione, DFT would be instrumental in studying its keto-enol tautomerism, an equilibrium between two constitutional isomers. masterorganicchemistry.comyoutube.com The two primary forms are the diketo form and the enol form, which is stabilized by an intramolecular hydrogen bond and conjugation. youtube.comyoutube.com

DFT calculations can be used to perform geometry optimizations for both the keto and enol tautomers to find their most stable three-dimensional structures. By calculating the electronic energies of these optimized geometries, the relative stability of the tautomers can be determined. researchgate.net Generally, for β-diketones, the enol form is often found to be more stable in the gas phase due to the formation of a stable six-membered ring via intramolecular hydrogen bonding and resonance stabilization. youtube.com The inclusion of solvent models in DFT calculations, such as the Polarizable Continuum Model (PCM), can also predict how different solvent environments influence the tautomeric equilibrium. researchgate.net

Table 1: Hypothetical DFT Data for Tautomer Stability of this compound Specific computational data for this compound is not available. The following table is an illustrative example of how such data would be presented.

| Tautomer | Method/Basis Set | Phase | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|---|

| Keto | B3LYP/6-311++G(d,p) | Gas | +2.5 | +2.8 |

| Enol | B3LYP/6-311++G(d,p) | Gas | 0.0 | 0.0 |

| Keto | B3LYP/6-311++G(d,p) | Water (PCM) | -1.5 | -1.2 |

| Enol | B3LYP/6-311++G(d,p) | Water (PCM) | 0.0 | 0.0 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically located where the electron density is highest and most available for donation, while the LUMO is situated where an incoming electron pair can be most readily accepted. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net These calculations would provide insight into how the molecule interacts with other reagents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. researchgate.netmdpi.com It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

In the context of the enol form of this compound, NBO analysis would be particularly useful for quantifying the strength of the intramolecular hydrogen bond. It can calculate the stabilization energy associated with the interaction between the lone pair of the carbonyl oxygen (the hydrogen bond acceptor) and the antibonding orbital of the hydroxyl group's O-H bond (the hydrogen bond donor). mdpi.com This analysis provides a quantitative measure of the delocalization and charge transfer that contribute to the stability of the enol tautomer.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Different colors on the MEP map indicate regions of varying electrostatic potential: red typically represents electron-rich, negative potential regions (prone to electrophilic attack), while blue indicates electron-poor, positive potential regions (prone to nucleophilic attack).

For this compound, an MEP map would clearly show the negative potential around the carbonyl oxygen atoms, identifying them as sites for interaction with electrophiles or as hydrogen bond acceptors. Conversely, in the enol tautomer, the hydroxyl proton would appear as a region of high positive potential, confirming its role as a hydrogen bond donor. researchgate.net

Conformation Analysis of Keto and Enol Forms

Both the keto and enol tautomers of this compound can exist in various conformations due to the rotation around single bonds, particularly within the pentyl and tridecane side chains. A conformational analysis would involve systematically exploring the potential energy surface to identify the different stable conformers (local minima) and the transition states that connect them.

Theoretical Insights into Reaction Mechanisms and Proton Transfer Barriers

Computational chemistry is a powerful tool for elucidating reaction mechanisms and calculating the energy barriers associated with them. For this compound, a key process to study is the intramolecular proton transfer that interconverts the two equivalent enol forms.

Theoretical calculations can map out the entire reaction pathway for this proton transfer. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactant (enol form) and the transition state is the activation energy or proton transfer barrier. researchgate.net A low barrier would indicate a rapid proton transfer process. These theoretical studies can provide a detailed, step-by-step understanding of the dynamics of tautomerization, which is often difficult to observe experimentally. researchgate.net

Crystal Structure Analysis via Computational Methods

As of the latest available scientific literature, specific computational studies and crystal structure analyses for the compound this compound are not publicly available. While computational methods are powerful tools for predicting and analyzing the crystal structures of organic molecules, including the broad class of β-diketones to which this compound belongs, dedicated research on this particular long-chain aliphatic β-diketone has not been published.

In general, the computational analysis of β-diketone crystal structures involves a variety of theoretical methods to predict and understand their three-dimensional arrangement in the solid state. These methods are crucial for correlating the molecular structure with macroscopic properties.

General Methodologies in the Computational Analysis of β-Diketone Crystal Structures:

Density Functional Theory (DFT): This is a primary quantum mechanical modeling method used to investigate the electronic structure of molecules. For β-diketones, DFT calculations can predict molecular geometries, vibrational frequencies, and the energies of different tautomers (keto-enol forms), which is a key characteristic of this class of compounds. By calculating the potential energy surface, researchers can identify the most stable molecular conformations that are likely to be present in the crystal lattice.

Crystal Structure Prediction (CSP): This is a computational technique that aims to predict the crystal structure of a compound from its molecular structure alone. CSP methods generate a multitude of possible crystal packing arrangements and rank them based on their lattice energies. This allows for the identification of the most thermodynamically stable crystal forms.

Hirshfeld Surface Analysis: Once a crystal structure is known (either from experimental data or from CSP), Hirshfeld surface analysis can be employed. This method provides insights into the intermolecular interactions within the crystal by mapping the electron distribution. It helps in visualizing and quantifying interactions such as hydrogen bonds and van der Waals forces, which are crucial for the stability of the crystal lattice.

Application to this compound:

In the absence of specific studies on this compound, it is hypothesized that its long pentyl and heptyl side chains would significantly influence its crystal packing. The flexibility of these alkyl chains would likely result in a complex potential energy landscape with multiple, closely-related, low-energy crystal structures. Computational studies would be instrumental in exploring these possibilities.

A theoretical investigation into the crystal structure of this compound would likely focus on:

The preferred tautomeric form (keto or enol) in the solid state.

The conformation of the flexible pentyl and tridecane moieties.

The nature and strength of intermolecular interactions, which would be dominated by van der Waals forces due to the long alkyl chains.

Without experimental crystallographic data or dedicated computational studies, any detailed discussion on the crystal structure of this compound remains speculative. Future research in this area would be necessary to provide the specific data required for a thorough analysis.

Academic and Industrial Applications of β Diketones Excluding Biological/medical

Applications in Coordination Chemistry

β-Diketones are renowned for their ability to form stable chelate complexes with a wide range of metal ions. This chelating property is fundamental to their application in coordination chemistry.

NMR Shift Reagents

Paramagnetic metal complexes of β-diketones are widely used as nuclear magnetic resonance (NMR) shift reagents. These reagents help to simplify complex NMR spectra by inducing large chemical shifts in the resonances of substrate molecules that contain Lewis basic functional groups. Lanthanide ions, particularly europium and praseodymium, are commonly employed for this purpose. The β-diketone ligands solubilize the lanthanide ion in organic solvents and create a coordinatively unsaturated metal center that can reversibly bind to the substrate.

Table 1: Commonly Used β-Diketone Ligands in Lanthanide NMR Shift Reagents

| Ligand Name | Abbreviation | Typical Lanthanide Ion |

| Dipivaloylmethane | dpm | Eu(III), Pr(III) |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | thd or tmhd | Eu(III), Pr(III) |

| 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | fod | Eu(III) |

Laser Chelates

Certain lanthanide complexes of β-diketones exhibit strong luminescence, making them suitable for use as laser chelates. The β-diketone ligand acts as an "antenna," absorbing ultraviolet light and efficiently transferring the energy to the central lanthanide ion, which then emits light at a characteristic wavelength. Europium(III) and terbium(III) complexes are well-known for their sharp, intense emission bands in the red and green regions of the visible spectrum, respectively.

The long alkyl chains of 7-Pentyltridecane-6,8-dione could enhance the solubility of its lanthanide complexes in organic matrices, a desirable property for the fabrication of liquid lasers or doped polymer lasers. The specific photophysical properties would, however, depend on the interplay between the ligand's electronic structure and the coordinated lanthanide ion.

Extraction and Separation Processes

The ability of β-diketones to form neutral, lipophilic metal complexes is the basis for their use in solvent extraction processes.

Use as Extractants in Solvent-Solvent Extraction

Solvent-solvent extraction is a widely used technique for the separation and purification of metals. β-Diketones are effective extractants for a variety of metal ions from aqueous solutions into an immiscible organic phase. The extraction process involves the formation of a neutral metal-β-diketonate complex that is more soluble in the organic solvent.

The efficiency of extraction is influenced by factors such as the pH of the aqueous phase, the concentration of the β-diketone, and the nature of the organic solvent. The bulky pentyl and tridecyl groups in this compound would likely increase its lipophilicity, favoring the partitioning of its metal complexes into the organic phase. This could be advantageous for the extraction of metals from aqueous streams.

Table 2: Examples of β-Diketones Used in Metal Extraction

| β-Diketone | Metal Ions Extracted |

| Acetylacetone (B45752) (acac) | Cu(II), Fe(III), Al(III), Be(II) |

| Thenoyltrifluoroacetone (TTA) | Lanthanides, Actinides, Zr(IV), Hf(IV) |

| Dibenzoylmethane (dbm) | U(VI), Cu(II) |

Catalysis and Photochemistry

Metal complexes of β-diketones are also employed as catalysts and are studied for their photochemical reactivity.

Chemical and Photochemical Catalysts

Metal-β-diketonate complexes can act as catalysts in a variety of organic reactions. For instance, iron(III) acetylacetonate (B107027) is a common catalyst for cross-coupling reactions. The catalytic activity arises from the ability of the metal center to coordinate with reactants and facilitate their transformation.

The photochemistry of β-diketones and their metal complexes is an active area of research. Upon absorption of light, these compounds can undergo various reactions, including isomerization, cyclization, and fragmentation. The specific photochemical pathway is dependent on the structure of the β-diketone and the nature of the metal ion. While no specific photochemical studies on this compound have been reported, its general behavior can be inferred from the extensive literature on other β-diketones.

Advanced Materials Science

The unique molecular structure of β-diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, imparts properties that are highly valuable in materials science. The presence of long alkyl chains, such as the pentyl and heptyl groups in this compound, can further influence properties like solubility, volatility, and intermolecular interactions, making them suitable for specific applications in advanced materials.

Precursors for Chemical Vapor Deposition (CVD) Techniques

β-Diketones are widely utilized as ligands to form volatile metal complexes, known as metal β-diketonates, which serve as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. azonano.com These techniques are fundamental for producing high-quality thin films for a variety of applications, including semiconductors and protective coatings. azonano.comrsc.org The volatility and thermal stability of the metal β-diketonate precursors are crucial for successful film deposition. rsc.orgmdpi.com

Long-chain β-diketones, such as this compound, can be used to synthesize precursors with tailored properties. The alkyl chains can increase the precursor's volatility and solubility in organic solvents, facilitating their delivery into the CVD reactor. harvard.edu This is particularly advantageous for creating liquid precursors, which are often more convenient and reproducible than solid sources. harvard.edu The choice of the β-diketone ligand can influence the decomposition temperature of the precursor and the properties of the resulting thin film.

Table 1: Common β-Diketone Ligands in CVD and Their Properties

| Ligand Name | Abbreviation | Metal Complexes Formed | Key Properties of Precursor |

|---|---|---|---|

| Acetylacetone | acac | Cu, Ni, Fe, Hf, Zr | Good volatility, well-studied |

| Hexafluoroacetylacetone | hfac | Noble metals | High thermal stability and volatility |

| Dipivaloylmethane | dpm | Lanthanides | High volatility, low melting point |

Synthesis of Luminescent Compounds

β-Diketones play a crucial role as "antennas" in the synthesis of highly luminescent lanthanide complexes. nih.govresearchgate.net The β-diketone ligand absorbs ultraviolet light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. researchgate.net This process, known as the antenna effect, results in materials with sharp emission bands and high quantum yields, making them suitable for applications in lighting, displays, and sensors. researchgate.netmdpi.com

Table 2: Examples of β-Diketones Used in Luminescent Lanthanide Complexes

| β-Diketone Ligand | Lanthanide Ion | Resulting Emission Color | Potential Application |

|---|---|---|---|

| Thenoyltrifluoroacetone (TTA) | Europium (Eu³⁺) | Red | OLEDs, sensors |

| Benzoyltrifluoroacetone (BTFA) | Europium (Eu³⁺) | Red | Bio-imaging |

Organic Semiconductors Exhibiting Intramolecular Proton Transfer

The keto-enol tautomerism inherent to β-diketones involves the intramolecular transfer of a proton, a phenomenon that is of interest in the field of organic semiconductors. mdpi.comnih.gov This proton transfer can be influenced by external stimuli such as light or an electric field, leading to changes in the electronic properties of the molecule. This characteristic opens up possibilities for their use in molecular switches and sensors.

While research in this area is still emerging, the ability to control the position of a proton within the molecule is a key feature for designing novel organic semiconductor materials. The specific structure of the β-diketone, including the nature of its substituent groups, will dictate the energetics of the proton transfer process. rsc.org

Components in Electroluminescence Materials

Metal complexes of β-diketones, particularly those with rare-earth metals, are attractive materials for organic light-emitting diodes (OLEDs). researchgate.net These complexes can be used as the emissive layer in an OLED device, where they generate light upon the application of an electric field. The narrow emission bands of rare-earth β-diketonate complexes lead to high color purity, which is a desirable characteristic for display applications. researchgate.net

The long alkyl chains in a ligand like this compound could improve the processability of these materials, making it easier to fabricate thin, uniform films required for OLEDs. Additionally, the ligand structure can be engineered to optimize charge transport and injection properties within the device, thereby enhancing its efficiency and lifetime.

Utilization in Polymer and Adhesive Formulations (e.g., Polyurethane Adhesives)

While not a direct component of the polyurethane backbone, which is formed by the reaction of isocyanates and polyols, β-diketones can be incorporated into adhesive formulations as additives or chelating agents. chemiqueadhesives.comspecialchem.com Their ability to form complexes with metal ions can be utilized to improve adhesion to metal substrates or to act as catalysts in certain curing reactions.

In the context of polyurethane adhesives, the addition of compounds with functional groups that can interact with the polyurethane network or the substrate can enhance performance. The long, non-polar alkyl chains of this compound could improve compatibility with certain substrates and modify the flexibility and moisture resistance of the cured adhesive.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| Hexafluoroacetylacetone |

| Dipivaloylmethane |

| 2,2,6,6-tetramethyl-3,5-heptanedione |

| Thenoyltrifluoroacetone |

| Benzoyltrifluoroacetone |

| Dibenzoylmethane |

| Isocyanates |

Future Research Directions and Unexplored Avenues for 7 Pentyltridecane 6,8 Dione

Development of Asymmetric Synthetic Pathways

The synthesis of chiral compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and advanced materials. For 7-Pentyltridecane-6,8-dione, the development of asymmetric synthetic pathways to access enantiomerically pure forms of the molecule and its derivatives is a critical area for future investigation.

Currently, classical methods for synthesizing β-diketones, such as the Claisen condensation, typically yield racemic mixtures. mdpi.comnih.gov Future research should focus on developing catalytic asymmetric methods to control the stereochemistry at the C7 position. Potential strategies could involve the use of chiral catalysts, such as those based on transition metals or organocatalysts, to direct the enantioselective alkylation or acylation of a suitable precursor. nih.gov

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Strategy | Catalyst Type | Potential Advantages |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Mild reaction conditions, high enantioselectivity. |

| Chiral Lewis Acid Catalyzed Acylation | Transition Metal Complexes (e.g., Ru, Rh) | High turnover numbers, potential for diverse substrate scope. nih.gov |

| Organocatalytic Michael Addition | Chiral Amines or Phosphines | Metal-free, environmentally benign. |

The successful development of such pathways would not only provide access to enantiopure this compound but also open doors to studying its chiroptical properties and its potential as a chiral ligand in asymmetric catalysis.

In-depth Studies of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is fundamental to harnessing its full synthetic potential. β-Diketones are known to participate in a variety of reactions, including metal chelation, condensations, and cycloadditions. icm.edu.pl Future research should aim to elucidate the detailed mechanistic pathways of these reactions for this specific compound.

Kinetic studies, isotopic labeling experiments, and computational modeling can provide valuable insights into the transition states and intermediates involved. iosrjournals.orgacs.orgrsc.org For instance, investigating the mechanism of metal complex formation could reveal the role of the pentyl and hexyl side chains in influencing the coordination geometry and stability of the resulting complexes.

Design of Novel Derivates with Tunable Properties for Specific Academic Applications

The structural versatility of this compound makes it an excellent scaffold for the design of novel derivatives with tailored properties. By modifying the alkyl side chains or introducing functional groups at the C7 position, it is possible to fine-tune the compound's steric and electronic characteristics.

For academic applications, derivatives could be designed as:

Chelating agents for specific metal ions: By incorporating additional donor atoms into the side chains, the selectivity and affinity for particular metal ions could be enhanced. icm.edu.pl

Probes for reaction mechanisms: Derivatives with reporter groups could be used to monitor reaction progress and intermediates.

Building blocks for supramolecular chemistry: The long alkyl chains could be exploited to direct self-assembly processes, leading to the formation of well-defined nanostructures. mdpi.com

Table 2: Potential Derivatives of this compound and Their Applications

| Derivative Type | Modification | Potential Application |

| Functionalized Ligands | Introduction of N, S, or P donors | Selective metal ion extraction, catalysis. |

| Fluorescent Probes | Attachment of a fluorophore | Sensing and imaging applications. mdpi.com |

| Polymerizable Monomers | Incorporation of a vinyl or acrylate (B77674) group | Development of functional polymers and materials. |

Advanced Spectroscopic Probes for Dynamic Processes and Molecular Interactions

Advanced spectroscopic techniques offer powerful tools to investigate the dynamic behavior and molecular interactions of this compound. Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR), time-resolved infrared (TR-IR) spectroscopy, and fluorescence spectroscopy can provide detailed information on conformational changes, tautomeric equilibria, and intermolecular interactions. mdpi.comnih.govresearchgate.net

For example, variable-temperature NMR studies could be employed to probe the rotational dynamics of the alkyl side chains and their influence on the keto-enol tautomerism, a characteristic feature of β-diketones. icm.edu.plrsc.org Furthermore, spectroscopic studies of the interactions between this compound and other molecules, such as solvents or metal ions, can shed light on the nature of these interactions and their impact on the compound's reactivity. asianpubs.org

High-Throughput Computational Screening for Structure-Property Relationships

Computational chemistry provides a powerful and efficient means to explore the vast chemical space of this compound derivatives and to establish structure-property relationships. High-throughput computational screening, using methods such as density functional theory (DFT), can be employed to predict the properties of a large number of virtual derivatives. nih.gov

This approach can accelerate the discovery of new derivatives with desired properties, such as specific metal binding affinities, optimized electronic properties, or enhanced catalytic activity. By correlating calculated molecular descriptors with experimental data, predictive models can be developed to guide the rational design of new and improved derivatives of this compound for a range of academic and potentially industrial applications. ruc.dk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.